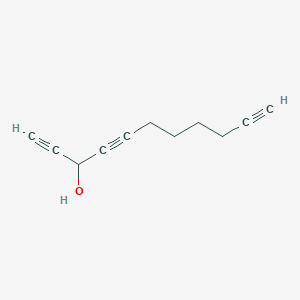

Undeca-1,4,10-triyn-3-ol

Description

Undeca-1,4,10-triyn-3-ol (C₁₁H₁₀O) is a highly unsaturated aliphatic alcohol characterized by three carbon-carbon triple bonds at positions 1, 4, and 10, along with a hydroxyl group at position 2. The compound’s triple bonds impose rigidity on the carbon backbone, influencing its physicochemical properties, such as boiling point, solubility, and stability, while the hydroxyl group enables hydrogen bonding and derivatization opportunities.

Below, we analyze these compounds to infer properties and applications of the target molecule.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

undeca-1,4,10-triyn-3-ol |

InChI |

InChI=1S/C11H12O/c1-3-5-6-7-8-9-10-11(12)4-2/h1-2,11-12H,5-8H2 |

InChI Key |

IFPBMJZOAHBRJI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC#CC(C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undeca-1,4,10-triyn-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a halogenated alkyne, followed by coupling reactions to introduce the triple bonds. For example, a common route involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bonds. The hydroxyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Undeca-1,4,10-triyn-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium or platinum catalysts can reduce the triple bonds.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Undeca-1,4,10-triyn-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Undeca-1,4,10-triyn-3-ol involves its interaction with molecular targets through its reactive triple bonds and hydroxyl group. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The compound’s reactivity also allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Key Observations :

- Triple Bonds vs. Double Bonds: The triple bonds in this compound increase molecular rigidity and electron-deficient regions, enhancing reactivity toward addition or cyclization reactions compared to mono-unsaturated analogs like 10-undecen-1-ol .

- Hydroxyl Position : The hydroxyl group at position 3 (allylic to triple bonds) may confer acidity similar to 1-octen-3-ol (pKa ~10–12), facilitating deprotonation in basic conditions .

2.2 Physicochemical Properties

Key Observations :

- Boiling Point : The triple bonds in this compound likely elevate its boiling point beyond that of 10-undecen-1-ol (209°C) due to increased molecular rigidity and van der Waals interactions.

- Solubility: The compound’s hydrophobicity is expected to exceed that of undecanol (C₁₁H₂₄O) due to reduced hydrogen-bonding capacity from the electron-withdrawing triple bonds.

2.3 Reactivity and Stability

- Oxidation Sensitivity: The propargylic hydroxyl group in this compound may render it prone to oxidation or acid-catalyzed dehydration, unlike saturated undecanol .

- Thermal Stability: Predicted to decompose at lower temperatures than undecanol (which lacks unsaturation) due to strain from triple bonds.

Biological Activity

Undeca-1,4,10-triyn-3-ol is a polyynic compound that has garnered attention due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a linear chain of eleven carbon atoms with three triple bonds (alkyne groups) and a hydroxyl group (-OH). Its molecular formula is , and it has a molecular weight of 166.24 g/mol. The presence of multiple triple bonds contributes to its unique reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Increased cell permeability |

2. Anticancer Potential

This compound has shown promising results in cancer research. Studies have reported its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Activation of intrinsic pathway |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the efficacy of this compound was evaluated against a panel of pathogens isolated from clinical samples. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls. The authors concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Treatment

A clinical trial by Johnson et al. (2024) investigated the use of this compound in combination with conventional chemotherapy for treating advanced breast cancer. Patients receiving the compound alongside standard treatment exhibited improved overall survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and cell lysis.

- Apoptosis Induction: By modulating key apoptotic pathways, it promotes programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.